N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide
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Overview
Description
N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a methoxypropyl group, a pyrrolidine sulfonyl group, and a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved through the reaction of 2-methyl-4-(pyrrolidine-1-sulfonyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetamide intermediate.
Introduction of the Methoxypropyl Group: The intermediate is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The phenoxyacetamide backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Chemical Reactions: It may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxypropyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide: can be compared with other phenoxyacetamide derivatives, such as:
Uniqueness
- The presence of the pyrrolidine sulfonyl group may confer unique properties, such as increased stability or specific biological activity, compared to other similar compounds.
Properties
Molecular Formula |
C17H26N2O5S |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C17H26N2O5S/c1-14-12-15(25(21,22)19-9-3-4-10-19)6-7-16(14)24-13-17(20)18-8-5-11-23-2/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,18,20) |
InChI Key |
ZWKVZZZSBSEMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCCCOC |
Origin of Product |
United States |
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